1-[4-(2,2-DIPHENYLACETYL)PIPERAZIN-1-YL]-2-(NAPHTHALEN-2-YLOXY)ETHANONE
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Overview
Description
1-[4-(2,2-DIPHENYLACETYL)PIPERAZIN-1-YL]-2-(NAPHTHALEN-2-YLOXY)ETHANONE is a complex organic compound known for its significant biological activity. It is part of the diphenylacetylpiperazine (DAP) derivatives, which have been studied for their potential in reversing multidrug resistance in cancer and malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,2-DIPHENYLACETYL)PIPERAZIN-1-YL]-2-(NAPHTHALEN-2-YLOXY)ETHANONE involves multiple steps. The DAP moiety is typically obtained by reacting diphenylacetyl chloride with piperazine in the presence of a base like pyridine in dichloromethane. The ethoxycarbonyl group is then removed using potassium hydroxide (KOH). The resulting DAP is further reacted with naphthalene-2-ol under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,2-DIPHENYLACETYL)PIPERAZIN-1-YL]-2-(NAPHTHALEN-2-YLOXY)ETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[4-(2,2-DIPHENYLACETYL)PIPERAZIN-1-YL]-2-(NAPHTHALEN-2-YLOXY)ETHANONE has several scientific research applications:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: Its ability to reverse drug resistance makes it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism by which 1-[4-(2,2-DIPHENYLACETYL)PIPERAZIN-1-YL]-2-(NAPHTHALEN-2-YLOXY)ETHANONE exerts its effects involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins involved in drug resistance pathways, thereby enhancing the efficacy of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1-[4-(10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTAN-5-YL)PIPERAZIN-1-YL]-3-BUTEN-2-OL: This compound has a similar structure but with a dibenzosuberanyl skeleton instead of the diphenylacetyl skeleton.
2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXAMIDE: This compound is another piperazine derivative with different substituents and biological activities.
Uniqueness
1-[4-(2,2-DIPHENYLACETYL)PIPERAZIN-1-YL]-2-(NAPHTHALEN-2-YLOXY)ETHANONE is unique due to its specific combination of the diphenylacetyl and naphthalene-2-yloxy groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(2-naphthalen-2-yloxyacetyl)piperazin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O3/c33-28(22-35-27-16-15-23-9-7-8-14-26(23)21-27)31-17-19-32(20-18-31)30(34)29(24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-16,21,29H,17-20,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPLWDFWJKCWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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